molecular formula C8H11N5S B4420344 1-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine

1-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine

Cat. No. B4420344
M. Wt: 209.27 g/mol
InChI Key: DXXJTCDFKHJVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine, commonly known as MTA, is a thienyl tetrazole derivative that has been extensively studied for its potential therapeutic applications. MTA is a potent inhibitor of adenylyl cyclase, an enzyme that plays a critical role in cellular signaling pathways.

Mechanism of Action

MTA exerts its effects by inhibiting adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP is an important second messenger molecule that plays a critical role in cellular signaling pathways. By inhibiting adenylyl cyclase, MTA reduces the levels of cAMP in cells, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTA inhibits cell proliferation and induces apoptosis, or programmed cell death. In cardiovascular research, MTA has been shown to reduce inflammation and improve cardiac function. In neurological research, MTA has been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is a potent inhibitor of adenylyl cyclase, making it a useful tool for studying the role of cAMP in cellular signaling pathways. MTA is also relatively stable and has a long half-life, making it suitable for use in in vitro and in vivo experiments. However, MTA has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for research on MTA. One area of interest is the development of MTA analogs with improved potency and selectivity. Another area of interest is the use of MTA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanisms of action of MTA and its potential applications in the treatment of various diseases.

Scientific Research Applications

MTA has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, MTA has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. MTA has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for cardiovascular disease. In neurological research, MTA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6-3-4-14-7(6)5-9-8-10-11-12-13(8)2/h3-4H,5H2,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXJTCDFKHJVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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